1,4-Dibenzylpiperazine-2-carboxylic acid
Overview
Description
1,4-Dibenzylpiperazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry and drug development. This compound is characterized by the presence of two benzyl groups attached to a piperazine ring, with a carboxylic acid functional group at the 2-position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzylpiperazine-2-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of piperazine with benzyl chloride to form 1,4-dibenzylpiperazine. This intermediate can then be further reacted with chloroacetic acid under basic conditions to introduce the carboxylic acid group at the 2-position of the piperazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzyl ketones or benzyl aldehydes.
Reduction: Formation of benzyl alcohols or benzyl aldehydes.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Scientific Research Applications
1,4-Dibenzylpiperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-dibenzylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,4-Dibenzylpiperazine-2-carboxylic acid can be compared with other similar compounds such as:
1,4-Dibenzylpiperazine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,4-Dibenzylpiperazine-2-carboxylate: An ester derivative that may have different solubility and reactivity properties.
Benzylpiperazine (BZP): A stimulant drug that shares the piperazine core but has different pharmacological effects.
The uniqueness of this compound lies in its combination of the piperazine ring with benzyl groups and a carboxylic acid functional group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1,4-dibenzylpiperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(23)18-15-20(13-16-7-3-1-4-8-16)11-12-21(18)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZRNAXQJKWLAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624788 | |
Record name | 1,4-Dibenzylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215597-67-4 | |
Record name | 1,4-Dibenzylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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